3-(3-Chlorophenyl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)propan-1-one
Description
3-(3-Chlorophenyl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)propan-1-one is a ketone-based compound featuring a piperidine ring substituted at the 3-position with a pyrimidin-2-yloxy group and a 3-chlorophenyl moiety attached to the propan-1-one backbone. The 3-chlorophenyl group may enhance lipophilicity and influence binding interactions, while the pyrimidin-2-yloxy substituent could contribute to hydrogen bonding or π-π stacking with target proteins .
Properties
IUPAC Name |
3-(3-chlorophenyl)-1-(3-pyrimidin-2-yloxypiperidin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c19-15-5-1-4-14(12-15)7-8-17(23)22-11-2-6-16(13-22)24-18-20-9-3-10-21-18/h1,3-5,9-10,12,16H,2,6-8,11,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UARCEDVGKBRPGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCC2=CC(=CC=C2)Cl)OC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)propan-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Intermediate: The chlorophenyl group is introduced through a halogenation reaction, where a phenyl ring is treated with chlorine under controlled conditions.
Pyrimidin-2-yloxy Group Introduction: The pyrimidin-2-yloxy group is synthesized through a nucleophilic substitution reaction, where a pyrimidine derivative reacts with an appropriate leaving group.
Piperidin-1-yl Group Addition: The final step involves the coupling of the chlorophenyl and pyrimidin-2-yloxy intermediates with a piperidine derivative under suitable conditions, such as the presence of a base and a solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Chlorophenyl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)propan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperidine/Piperazine Cores
3,3,3-Trifluoro-1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]propan-1-one
- Key Differences : The pyrimidinyloxy group is substituted at the 4-position of the pyrimidine ring instead of the 2-position. This positional isomerism may alter electronic properties and binding affinity.
1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(1H-indol-6-yl)propan-1-one
- Key Differences : Replaces the piperidine core with piperazine and substitutes the pyrimidinyloxy group with an indole moiety.
- Implications: Piperazine’s additional nitrogen atom may improve water solubility but reduce metabolic stability.
(2Z)-1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(naphthalen-1-yl)prop-2-en-1-one
- Key Differences : Features a conjugated α,β-unsaturated ketone (prop-2-en-1-one) and a naphthyl group instead of pyrimidinyloxy.
Analogues with Heterocyclic Modifications
1-(3-((7-Chloro-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)-3-(dimethylamino)propan-1-one
- Key Differences: Incorporates a pyrimidoindole scaffold and a dimethylamino group.
- Biological Relevance : Such compounds exhibit kinase inhibitory activity (e.g., IC50 = 480 nM for GSK-3β) due to the pyrimidoindole’s planar structure, which facilitates ATP-binding pocket interactions .
3-(3-Chloroanilino)-1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one
- Key Differences: Substitutes the piperidine-pyrimidinyloxy system with a pyrazole ring and an anilino group.
Physicochemical and Pharmacokinetic Comparisons
*Estimated based on structural analogs.
Biological Activity
3-(3-Chlorophenyl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)propan-1-one, also known by its CAS number 2034396-17-1, is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 345.8 g/mol. The structure features a chlorophenyl group and a pyrimidin-2-yloxy-piperidine moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₀ClN₃O₂ |
| Molecular Weight | 345.8 g/mol |
| CAS Number | 2034396-17-1 |
The compound's mechanism of action is primarily linked to its interaction with various biological targets, including receptors involved in immune response modulation. It has been identified as a potential inhibitor of the PD-1/PD-L1 pathway, which plays a crucial role in tumor immunotherapy. By disrupting this pathway, the compound may enhance T-cell activity against tumors, thereby improving anti-cancer responses .
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. By inhibiting the PD-1/PD-L1 interaction, it may restore the immune system's ability to recognize and destroy cancer cells. This mechanism is particularly relevant in the context of solid tumors where PD-L1 expression is often upregulated .
Neuropharmacological Effects
The compound's piperidine structure suggests potential neuropharmacological effects. Compounds with similar structures have been shown to interact with neurotransmitter receptors, indicating that this compound may influence pathways related to mood regulation or cognitive function .
In Vitro Studies
In vitro assays have demonstrated that derivatives of this compound exhibit significant binding affinity for various receptors, including serotonin and dopamine receptors. These interactions suggest potential applications in treating psychiatric disorders .
Study 1: Inhibition of PD-L1
A study conducted by Lin et al. focused on small molecule inhibitors targeting PD-L1. The research utilized molecular docking techniques to identify compounds that could effectively inhibit PD-L1 dimerization. The findings indicated that compounds structurally similar to this compound showed promising results in preventing PD-1/PD-L1 interactions, leading to enhanced T-cell activation against tumors .
Study 2: Neuropharmacological Activity
Another study explored the neuropharmacological properties of piperidine derivatives, revealing that modifications in the piperidine ring could significantly alter receptor binding profiles and bioactivity. This research supports the hypothesis that this compound could have therapeutic implications for mood disorders through its action on neurotransmitter systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
